For-Met-Leu-Phe-OMe

GPCR Pharmacology Neutrophil Biology Radioligand Binding

Researchers using biased agonists risk missing key FPR1 signaling cascades in neutrophil studies. For-Met-Leu-Phe-OMe (fMLP-OMe) eliminates this variable as the prototypical full agonist. · Full FPR1 activation: chemotaxis, superoxide production, PLC & cAMP elevation (IC₅₀ = 2.1 ± 0.3 nM). · Reproducible benchmark: 10 nM induces ~85% maximal chemotaxis for antagonist screening. · Methyl ester prodrug-like profile enables tunable in vivo pharmacokinetics.

Molecular Formula C22H33N3O5S
Molecular Weight 451.6 g/mol
CAS No. 65929-03-5
Cat. No. B1330203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFor-Met-Leu-Phe-OMe
CAS65929-03-5
Synonymsf-Met-Leu-Phe-OMe
FMLP OMe
For-Met-Leu-Phe-OMe
formyl-Met-Leu-Phe OMe
formyl-methionyl-leucyl-phenylalanine methyl ester
formylmethionyl-leucyl-phenylalanine methyl ester
HCO-Met-Leu-Phe-Ome
Molecular FormulaC22H33N3O5S
Molecular Weight451.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)C(CCSC)NC=O
InChIInChI=1S/C22H33N3O5S/c1-15(2)12-18(24-20(27)17(23-14-26)10-11-31-4)21(28)25-19(22(29)30-3)13-16-8-6-5-7-9-16/h5-9,14-15,17-19H,10-13H2,1-4H3,(H,23,26)(H,24,27)(H,25,28)/t17-,18-,19-/m0/s1
InChIKeyFTDSTRQDCPIBEG-FHWLQOOXSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

For-Met-Leu-Phe-OMe: Core Identity & Procurement Baseline


For-Met-Leu-Phe-OMe (fMLP-OMe) is a synthetic tripeptide chemoattractant comprising an N-terminal formyl group, a methionine-leucine-phenylalanine backbone, and a C-terminal methyl ester [1]. It acts as a potent, full agonist at the human formyl peptide receptor 1 (FPR1), serving as the prototypical ligand for studying neutrophil activation, chemotaxis, and innate immune signaling pathways [2]. The compound is chemically defined as methyl (2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanyl-butanoyl]amino]-4-methyl-pentanoyl]amino]-3-phenyl-propanoate, with a molecular weight of 451.58 g/mol [1].

FPR1 agonist tool for neutrophil chemotaxis and activation studies
Full agonist profile: activates chemotaxis, superoxide, PLC/cAMP cascades
Synthetic tripeptide with defined stereochemistry for reproducible signaling

Why For-Met-Leu-Phe-OMe Is Not Interchangeable


The formyl peptide receptor (FPR) family exhibits distinct ligand selectivity: FPR1 binds fMLP-OMe with high affinity (IC₅₀ = 2.1 ± 0.3 nM), while FPR2/ALX interacts with diverse peptide sequences but demonstrates low affinity for this canonical ligand . Substitution with alternative agonists such as IL-8 or non-formylated peptides activates divergent signaling pathways, while even subtle structural modifications to fMLP-OMe (e.g., C-terminal de-esterification to fMLP-OH, para-substitution of the phenylalanine ring, or backbone conformational restriction) can ablate chemotaxis while retaining superoxide anion production, or vice versa [1]. Consequently, generic interchange of FPR1 agonists without verification of the specific receptor subtype and downstream functional bias will yield irreproducible or misleading results in neutrophil activation, inflammation, and GPCR signaling studies.

Target
fMLP-OMe: formylated tripeptide methyl ester, selective FPR1 full agonist
Substitute
IL-8 / non-formylated peptides: engage CXCR1/2 or distinct FPR subtypes, activate divergent pathways
Target
fMLP-OMe methyl ester: esterase substrate, peak neutrophil infiltration ~2 h in murine models
Substitute
fMLP-OH free acid: lacks esterase-labile group, distinct in vivo duration profile

Quantitative Comparison Against Analogs


FPR1 Binding Affinity vs. Hydrophilic Analogs

For-Met-Leu-Phe-OMe demonstrates high-affinity binding to FPR1 with an IC₅₀ of 2.1 ± 0.3 nM, measured via [³H]-fMLP radioligand competition assays . In contrast, hydrophilic peptide analogs for-Gln-Tyr-Phe-OMe and for-Gln-Tyr-Tyr-OMe exhibit markedly reduced affinity, with binding values in the micromolar range [1]. This >1000-fold difference in binding potency underscores the critical role of the hydrophobic Met-Leu-Phe backbone for FPR1 engagement.

FPR1 Binding Affinity (IC₅₀)
Head-to-head
2.1 ± 0.3 nM vs. micromolar range (hydrophilic analogs)
Reported high-affinity receptor engagement at physiological concentrations
>1000-fold difference highlights hydrophobic backbone requirement
GPCR Pharmacology Neutrophil Biology Radioligand Binding

Full Agonist Profile vs. Function-Selective Analogs

For-Met-Leu-Phe-OMe functions as a full agonist, eliciting both neutrophil chemotaxis (directional migration) and superoxide anion production (respiratory burst) [1]. In contrast, conformationally restricted analogs exhibit function-selective profiles: for-Thp-Leu-Ain-OMe triggers chemotaxis alone without inducing Ca²⁺ flux or superoxide release, while for-Met-ΔzLeu-Phe-OMe induces superoxide release and degranulation but fails to promote chemotaxis [2][3]. For-Met-Leu-Phe-OMe alone retains the complete signaling repertoire.

Functional Selectivity
Head-to-head
fMLP-OMe: chemotaxis (+), superoxide (+) vs. analogs: chemotaxis only or superoxide only
Full agonist profile supports comprehensive pathway readout
Biased analogs may not replicate cAMP/PLC activation
Signal Transduction Neutrophil Activation Functional Selectivity

Monomeric Baseline for Dimeric Peptide Comparison

Dimeric fMLP-OMe analogs, comprising two fMLP units linked by spacer residues (e.g., Gly, β-Ala, GABA), demonstrate substantially higher affinity for FPR than the monomeric reference ligand For-Met-Leu-Phe-OMe, with affinity correlating positively with spacer length [1]. While these dimers act as more potent full agonists in superoxide release assays, they paradoxically induce poor chemotactic responses compared to the parent monomer [2].

Monomer vs. Dimer Pharmacology
Head-to-head
Monomer: baseline affinity, full chemotaxis vs. dimers: higher affinity, impaired chemotaxis
Monomeric reference essential for SAR and multivalency studies
Dimeric peptides not direct substitutes for the reference monomer
Receptor Binding Peptide Engineering Drug Delivery

Methyl Ester vs. Free Acid Pharmacological Properties

The C-terminal methyl ester group in For-Met-Leu-Phe-OMe distinguishes it from the free acid form fMLP (For-Met-Leu-Phe-OH). In vivo, the methyl ester serves as a substrate for plasma esterases, leading to gradual hydrolysis and potentially prolonged or modulated activity . In murine acute inflammation models, intraperitoneal injection of For-Met-Leu-Phe-OMe (0.5 mg/kg) induces neutrophil infiltration with peak cell counts at 2 hours post-dose, while the para-iodo derivative exhibits prolonged activity up to 6 hours, attributed to slower esterase hydrolysis .

In Vivo Duration Profile
Context-dependent
fMLP-OMe: peak infiltration ~2 h vs. para-iodo analog: prolonged to 6 h
Esterase-labile methyl ester enables tunable PK profile
Data to verify; free acid lacks this metabolic handle
Prodrug Stability Pharmacokinetics In Vivo Inflammation

Chemotaxis Potency as Inhibitor Screening Standard

For-Met-Leu-Phe-OMe at 10 nM induces robust neutrophil chemotaxis in transwell migration assays, achieving approximately 85% of the maximal response elicited by native fMLP . This reproducible potency has established fMLP-OMe as the gold-standard chemoattractant stimulus for identifying and validating novel chemotaxis inhibitors. For instance, N-aryl-2-phenyl-2,3-dihydro-imidazo[1,2-b]pyrazole-1-carboxamides have been shown to inhibit fMLP-OMe-induced human neutrophil chemotaxis with IC₅₀ values in the nanomolar range [1].

Chemotaxis Induction
Cross-study comparable
10 nM induces ~85% of maximal fMLP response
Reproducible potency supports inhibitor screening standardization
Well-characterized EC₅₀ enables IC₅₀ benchmarking
Chemotaxis Inhibition Anti-inflammatory Drug Discovery Neutrophil Migration

Intracellular Signaling: cAMP and PLC vs. Chemoattractant Analogs

For-Met-Leu-Phe-OMe (compound 1) activates phospholipase C (PLC) and increases intracellular cyclic AMP (cAMP) levels in human neutrophils, a signaling profile shared with the full agonist analog for-Met-Lys-Phe-For-Met-Lys-Phe (compound 6) [1]. In contrast, the conformationally restricted analogs for-Thp-Leu-Ain-OMe (compound 2) and for-Thp-Leu-Phe-OMe (compound 3), which evoke chemotaxis alone, fail to enhance either inositol phosphate or cAMP levels [1]. This demonstrates that For-Met-Leu-Phe-OMe engages both chemotaxis and the PLC/cAMP signaling axis.

Second Messenger Activation
Head-to-head
fMLP-OMe: increases PLC and cAMP vs. analogs: no increase
Full second messenger engagement for pathway activation studies
Biased analogs may not activate PLC/cAMP axis
Second Messenger Signaling cAMP Assay Phospholipase C

Key Application Scenarios


FPR1 Activation in Neutrophil GPCR Signaling

For-Met-Leu-Phe-OMe serves as the definitive FPR1 agonist for dissecting G-protein coupled receptor signaling pathways in human neutrophils. Its full agonist profile—activating chemotaxis, superoxide anion production, PLC, and cAMP elevation—provides a comprehensive, non-biased stimulus for studying FPR1-mediated second messenger cascades and cross-talk with other inflammatory receptors [1]. Researchers investigating the complete FPR1 signalosome should procure this compound rather than function-selective analogs which exhibit biased agonism [1].

Positive Control for FPR1 Antagonist Screening

The well-characterized potency of For-Met-Leu-Phe-OMe (10 nM inducing ~85% maximal chemotactic response) makes it the ideal positive control stimulus for high-throughput screening campaigns aimed at identifying novel FPR1 antagonists or neutrophil migration inhibitors . Its reproducible EC₅₀ in transwell migration assays provides a reliable benchmark for calculating IC₅₀ values of test compounds, and it has been successfully employed to identify dual fMLP-OMe/IL-8 chemotaxis inhibitors with nanomolar potency [1].

Reference Standard for SAR Studies

As the prototypical monomeric fMLP-OMe ligand, this compound is indispensable as a reference standard for evaluating novel synthetic analogs, including para-substituted derivatives , dimeric peptides [1], and centrally modified pseudopeptides [2]. Its baseline affinity (IC₅₀ = 2.1 nM) and full agonist profile allow quantitative assessment of how structural modifications alter receptor binding, functional selectivity, and in vivo pharmacokinetics [3].

In Vivo Neutrophil Recruitment with Esterase-Modulated PK

The methyl ester moiety of For-Met-Leu-Phe-OMe renders it a substrate for endogenous esterases, providing a tunable pharmacokinetic profile distinct from the free acid fMLP-OH. This property is valuable for studying the temporal dynamics of neutrophil recruitment in acute inflammation models, as demonstrated by the peak infiltration at 2 hours post-dose in murine peritonitis assays . Researchers requiring an ester-containing prodrug-like FPR1 agonist for in vivo work should select fMLP-OMe over the free acid.

Application
Selection Property
Validation Focus
Neutrophil GPCR signaling studies
Full agonist profile for comprehensive readout
PLC/cAMP/second messenger pathway assays
FPR1 antagonist screening
Reproducible chemotaxis induction potency
Transwell migration assay benchmarking
FPR1 ligand SAR studies
Monomeric reference with defined affinity
Receptor binding and functional selectivity comparison
In vivo neutrophil recruitment dynamics
Esterase-labile methyl ester for tunable PK
Acute inflammation model time-course analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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